N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
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Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications
Antagonistic and Agonistic Activities
Neuropeptide Y Y2 Receptor Antagonist : A study on N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787) explored its in vitro pharmacological properties as a novel neuropeptide Y Y2 receptor antagonist. This compound demonstrated selective inhibition of peptide YY binding to Y2 receptors, suggesting potential for investigating central and peripheral Y2 receptors' roles in vivo (Bonaventure et al., 2004).
Synthetic Methodologies and Chemical Structures
One-Pot Synthetic Approach : Research on a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, demonstrating a new method for synthesizing both anthranilic acid derivatives and oxalamides, which could be foundational for creating compounds with the structure of interest (Mamedov et al., 2016).
Anticancer Activities
Novel α-Aminophosphonate Derivatives : A study reported the synthesis of novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties for anticancer activity against six human cancer cell lines. This research demonstrates the potential anticancer applications of complex indole-based compounds (Tiwari et al., 2018).
Antibacterial Activities
Functionalized 3-indolylindolin-2-ones : Synthesis and discovery of novel oxindoles bearing 3-heterocycles showed specific antibacterial activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). Such studies underscore the potential of indole-based compounds in developing new antibacterial agents (Shin et al., 2019).
Electrosynthesis and Electrochromic Properties
Electrosynthesis of Indole-Based Polymers : Research into the electrosynthesis of a new indole-based donor-acceptor-donor type polymer highlights the potential of such compounds in materials science, particularly for electrochromic applications. The study focuses on optical and electrochemical characterization, suggesting a wide range of applications for similarly structured compounds (Carbas et al., 2017).
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-24(26-15-6-10-19-8-2-1-3-9-19)25(30)27-18-22(23-13-7-17-31-23)28-16-14-20-11-4-5-12-21(20)28/h1-5,7-9,11-13,17,22H,6,10,14-16,18H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJXNQPXZNUNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.